2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide
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Overview
Description
2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide, a possible synthetic route could involve the following steps:
Formation of 3-hydroxyquinoxaline: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound under reflux conditions.
Acylation: Reacting the thioquinoxaline derivative with phenylacetyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of quinoxaline derivatives often focuses on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly adopted .
Chemical Reactions Analysis
Types of Reactions
2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The thio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinazoline: Another nitrogen-containing heterocycle with similar pharmacological activities.
Cinnoline: A structurally related compound with distinct biological properties.
Uniqueness
2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is unique due to the presence of both hydroxy and thio groups, which can enhance its reactivity and biological activity compared to simpler quinoxaline derivatives .
Properties
Molecular Formula |
C16H13N3O2S |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C16H13N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-16-15(21)18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,17,20)(H,18,21) |
InChI Key |
LHFXELLLSHFRIO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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